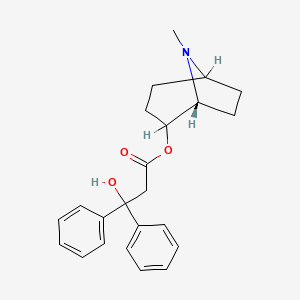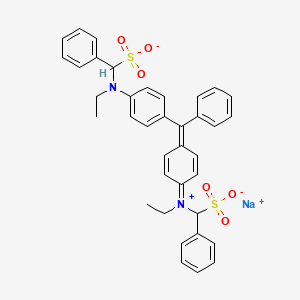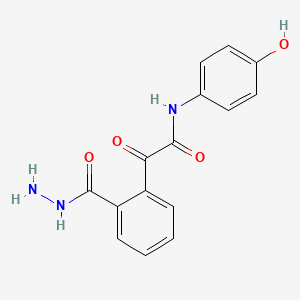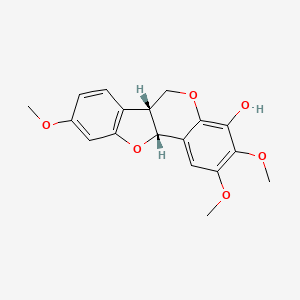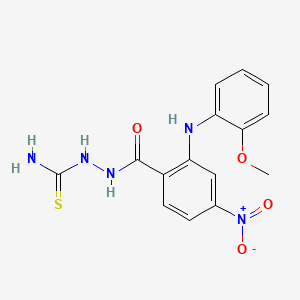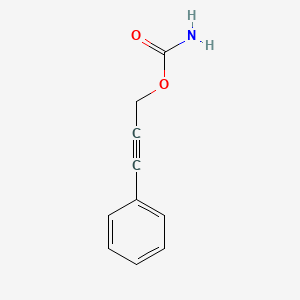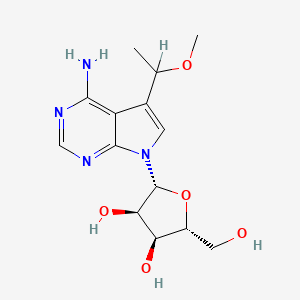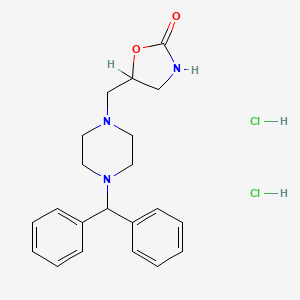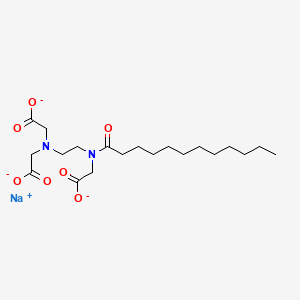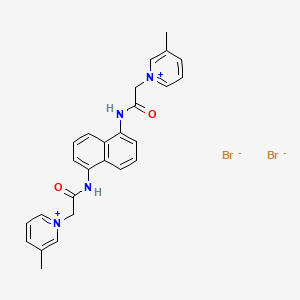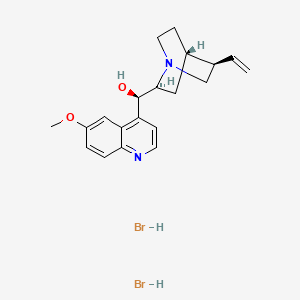
Quinine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine dihydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other parasitic infections. This compound is known for its antimalarial properties and is used in various medicinal applications .
準備方法
Synthetic Routes and Reaction Conditions: Quinine dihydrobromide can be synthesized through the extraction of quinine from cinchona bark followed by its conversion to the dihydrobromide salt. The extraction involves using an organic solvent to isolate the alkaloids from the bark, followed by acidification and precipitation .
Industrial Production Methods: In industrial settings, the extraction process is scaled up, and the quinine is purified through crystallization. The conversion to dihydrobromide involves reacting quinine with hydrobromic acid under controlled conditions to form the desired salt .
化学反応の分析
Types of Reactions: Quinine dihydrobromide undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
科学的研究の応用
Quinine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology.
Medicine: Primarily used for its antimalarial properties, but also investigated for potential use in treating other parasitic infections and muscle disorders
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.
作用機序
The precise mechanism of action of quinine dihydrobromide is not fully understood, but it is believed to interfere with the parasite’s ability to break down and digest hemoglobin. This interference leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Quinine also affects muscle membrane and sodium channels, which is why it is used in treating muscle disorders .
類似化合物との比較
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Mefloquine: Another synthetic antimalarial with a similar mechanism of action
Uniqueness: Quinine dihydrobromide is unique due to its natural origin from cinchona bark and its historical significance as one of the first chemical compounds used to treat an infectious disease. Its slow development of resistance compared to other antimalarials also highlights its uniqueness .
特性
CAS番号 |
549-47-3 |
|---|---|
分子式 |
C20H26Br2N2O2 |
分子量 |
486.2 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrobromide |
InChI |
InChI=1S/C20H24N2O2.2BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19-,20+;;/m0../s1 |
InChIキー |
GKRXTXTYZVRRAI-HZQSTTLBSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br.Br |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



